[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13461876
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
![[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid -](/images/structure/VC13461876.png)
Specification
Molecular Formula | C14H24N2O4 |
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Molecular Weight | 284.35 g/mol |
IUPAC Name | 2-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16(10-4-5-10)11-6-7-15(8-11)9-12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) |
Standard InChI Key | QZNBZCUDEMDTEA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a cyclopropylamino group protected by a Boc moiety. An acetic acid side chain is attached to the pyrrolidine’s nitrogen atom, contributing to its polarity and potential for salt formation . Key structural attributes include:
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Molecular Formula: C₁₄H₂₄N₂O₄
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Molecular Weight: 284.35 g/mol
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Stereochemistry: Exists in (R) and (S) enantiomers, with biological activity often stereospecific.
Table 1: Structural Components and Functional Groups
Component | Role | Impact on Properties |
---|---|---|
Pyrrolidine ring | Core scaffold | Enhances rigidity and bioavailability |
Cyclopropylamino | Conformational constraint | Modulates receptor binding |
Boc group | N-protection | Improves stability during synthesis |
Acetic acid moiety | Ionizable group | Facilitates salt formation |
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves three primary stages, as detailed in patent filings and chemical registries :
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Pyrrolidine Ring Formation:
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Starting material: L-proline derivatives.
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Cyclization via intramolecular nucleophilic substitution.
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Reagents: NaBH₄ for reduction, followed by Boc anhydride for protection.
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Cyclopropylamine Introduction:
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Acetic Acid Side Chain Attachment:
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Alkylation using bromoacetic acid under basic conditions (K₂CO₃, DMF).
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Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Boc₂O, DMAP, CH₂Cl₂, 25°C | 78 | >95% |
2 | Pd(OAc)₂, Cy-JohnPhos, K₃PO₄ | 65 | 92% |
3 | Bromoacetic acid, K₂CO₃, DMF | 82 | 98% |
Biological Activity and Mechanistic Insights
Enzymatic Interactions
The compound acts as a competitive inhibitor of sphingosine kinase 2 (SphK2), a key enzyme in the sphingolipid metabolism pathway. In vitro studies demonstrate:
Mechanistically, the cyclopropyl group imposes conformational restrictions that enhance binding to SphK2’s hydrophobic pocket, while the acetic acid moiety interacts with catalytic lysine residues .
Stability and Formulation Challenges
pH-Dependent Degradation
Stability studies reveal pronounced sensitivity to acidic conditions:
Table 3: Stability Profile (25°C, 1 mg/mL)
pH | Half-Life (Days) | Major Degradants |
---|---|---|
2.0 | 3.2 | Deprotected cyclopropylamine |
7.4 | 28.5 | None detected |
9.0 | 14.7 | Oxidized pyrrolidine derivatives |
To mitigate instability, prodrug strategies (e.g., ethyl ester formulations) are under investigation.
Comparative Analysis with Structural Analogues
Key Analogues and Activity Trends
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